molecular formula C17H25ClN2O2 B2824998 tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate CAS No. 1286273-10-6

tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2824998
CAS No.: 1286273-10-6
M. Wt: 324.85
InChI Key: JTBAOIKJWASPMA-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate (CAS 1674-96-0) is a high-purity chemical intermediate of significant value in medicinal chemistry and pharmaceutical research. Its primary research application is as a key synthetic precursor in the development of novel NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical cytosolic protein complex that plays a fundamental role in the innate immune response, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . The piperidine core of this compound serves as a crucial structural motif that can be further functionalized to create potent bioactive molecules. Researchers utilize this scaffold to design compounds that inhibit NLRP3-dependent pyroptosis and IL-1β release in stimulated immune cells, thereby potentially modulating inflammatory pathways . Beyond inflammasome research, the piperidine scaffold is a privileged structure in drug discovery, featured in compounds investigated for various therapeutic areas. This includes the design of HSP70 inhibitors for potential oncology applications and the development of atypical dopamine transporter (DAT) inhibitors for central nervous system disorders . The compound's molecular formula is C 17 H 25 ClN 2 O 2 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBAOIKJWASPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-chlorobenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring and a chlorobenzyl substituent, contributing to its diverse biological properties.

The molecular formula of this compound is C17H25ClN2O2, with a molecular weight of approximately 320.85 g/mol. Its structure can be summarized as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Chlorobenzyl Group : A benzyl group substituted with a chlorine atom at the para position.
  • Carbamate Functionality : Contributes to the compound's reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific biological targets. The chlorobenzyl group enhances lipophilicity, allowing for better membrane penetration and interaction with various receptors and enzymes. Research indicates that this compound may act as an enzyme inhibitor or receptor antagonist, impacting pathways involved in microbial resistance and cancer proliferation .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. These bacteria are known for their resistance to conventional antibiotics, making this compound a candidate for further development in antibiotic therapies .

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Enterococcus faecium16 μg/mL
Escherichia coliNot effective

Anticancer Activity

In vitro studies suggest that this compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating effective cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF725.72
U8745.20

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various piperidine derivatives, including this compound, against multidrug-resistant bacterial strains. The results showed that this compound significantly inhibited bacterial growth compared to control groups, suggesting its potential as an alternative treatment option .
  • Anticancer Research : In another investigation focused on breast cancer treatment, researchers found that the compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Q & A

Q. How to identify and quantify synthetic byproducts?

  • Methodological Answer :
  • LC-MS/MS : Detect impurities (e.g., unreacted amine or dimerization products).
  • NMR Spin-Saturation Transfer : Quantify trace intermediates.
  • Mitigation : Adjust reaction stoichiometry (amine:chloroformate = 1:1.2) .

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